2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazole
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Overview
Description
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazole is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a fluoromethyl group, and a dichlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the preparation of the imidazole ring, followed by the introduction of the fluoromethyl group and the dichlorophenylthio group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The dichlorophenylthio group can be reduced to form thiophenol derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution of the fluoromethyl group may produce azido derivatives.
Scientific Research Applications
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazole
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-3-yl)methyl-1H-imidazole
Uniqueness
Compared to similar compounds, 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazole is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
178979-68-5 |
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Molecular Formula |
C14H16Cl2FN3S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methanamine |
InChI |
InChI=1S/C14H16Cl2FN3S/c1-8(2)13-14(20(7-17)12(6-18)19-13)21-11-4-9(15)3-10(16)5-11/h3-5,8H,6-7,18H2,1-2H3 |
InChI Key |
KTBMQIKGNBSPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN)CF)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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